4-(2-Aminopropylsulfanyl)phenol
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Overview
Description
Phenylhydrazine is a chemical compound with the formula C₆H₅NHNH₂. It is a colorless to pale-yellow liquid or solid that can turn yellow to dark red upon exposure to air. Phenylhydrazine was first characterized by Hermann Emil Fischer in 1875 and has since been used in various chemical and biological applications .
Preparation Methods
Phenylhydrazine is typically synthesized by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . Another method involves the reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid . Industrial production methods often follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Phenylhydrazine undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrazones, which are useful intermediates in organic synthesis.
Substitution: Phenylhydrazine reacts with carbonyl compounds to form hydrazones and osazones, which are used to characterize sugars.
Common reagents used in these reactions include sodium nitrite, hydrogen chloride, sodium sulfite, and tin (II) chloride . Major products formed from these reactions include phenyldiazene, hydrazones, and osazones .
Scientific Research Applications
Phenylhydrazine has a wide range of scientific research applications:
Mechanism of Action
Phenylhydrazine exerts its effects primarily through the formation of reactive oxygen species, leading to the peroxidation of lipids and oxidative degradation of proteins in red blood cells . This oxidative stress results in hemolytic injury, making it a useful compound for studying hemolytic anemia . The molecular targets and pathways involved include the oxidative modification of hemoglobin and the disruption of red blood cell membranes .
Comparison with Similar Compounds
Phenylhydrazine is similar to other hydrazine derivatives such as hydrazinobenzene and monophenylhydrazine . it is unique in its ability to form stable hydrazones and osazones, which are valuable in the characterization of sugars . Other similar compounds include 2,4-dinitrophenylhydrazine and tetraphenylhydrazine, which have different reactivity and applications .
References
Properties
CAS No. |
115044-39-8 |
---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-(2-aminopropylsulfanyl)phenol |
InChI |
InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3 |
InChI Key |
NOHIPOXNDXLSSO-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)O)N |
Synonyms |
4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer, 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer HOMePAES |
Origin of Product |
United States |
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